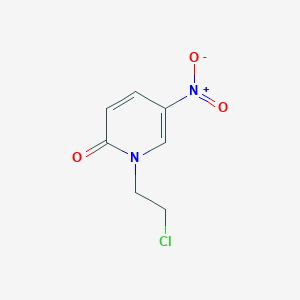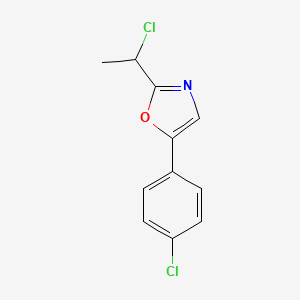
2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole” is not available in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole” are not available in the search results .
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Agents
Researchers have synthesized novel biologically potent heterocyclic compounds incorporating the oxazole moiety, which have shown promising results against cancer cell lines and pathogenic strains, indicating the potential of oxazole derivatives in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021). These compounds, by virtue of their structural diversity and biological activity, highlight the versatility of oxazoles as scaffolds in drug discovery.
Synthetic Elaboration
Oxazole derivatives serve as reactive scaffolds for synthetic elaboration, enabling the creation of a variety of functionalized molecules through substitution reactions. This property is exemplified in the synthesis of oxaprozin, showcasing the utility of oxazole derivatives in organic synthesis and pharmaceutical development (Patil & Luzzio, 2016).
Antifungal Applications
A novel oxazole compound has demonstrated potential as an antifungal agent, with studies focusing on its solubility thermodynamics and partitioning processes in biologically relevant solvents. This research provides insights into the physicochemical properties and drug delivery pathways of oxazole derivatives, underscoring their therapeutic potential (Volkova, Levshin, & Perlovich, 2020).
Amyloidogenesis Inhibitors
Oxazole derivatives have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibril formation, indicating their potential in treating amyloid diseases. The study highlights the importance of substituent variation on the oxazole ring in enhancing inhibitor efficacy and selectivity (Razavi et al., 2005).
Optoelectronic and Nonlinear Optical Properties
The synthesis and characterization of novel oxazole compounds have shed light on their optoelectronic and nonlinear optical properties. This research opens avenues for the application of oxazole derivatives in materials science, particularly in the development of new photonic and electronic devices (Abbas et al., 2018).
Propiedades
IUPAC Name |
2-(1-chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7(12)11-14-6-10(15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCNPRPSWNAOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole | |
CAS RN |
70996-53-1 | |
| Record name | 2-(1-chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




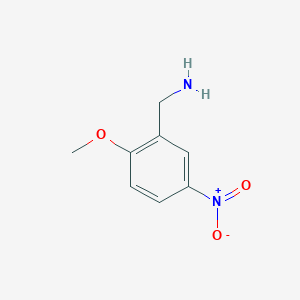
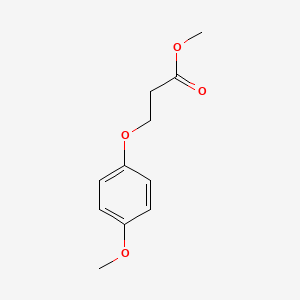
amine](/img/structure/B1417242.png)




![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)

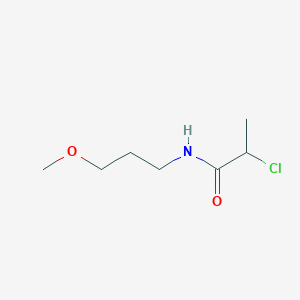
![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)
